(E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 60791-96-0
VCID: VC6336958
InChI: InChI=1S/C12H10N4O/c1-9-15-11(7-13)12(17-9)16-14-8-10-5-3-2-4-6-10/h2-6,8,16H,1H3/b14-8+
SMILES: CC1=NC(=C(O1)NN=CC2=CC=CC=C2)C#N
Molecular Formula: C12H10N4O
Molecular Weight: 226.239

(E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile

CAS No.: 60791-96-0

Cat. No.: VC6336958

Molecular Formula: C12H10N4O

Molecular Weight: 226.239

* For research use only. Not for human or veterinary use.

(E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile - 60791-96-0

Specification

CAS No. 60791-96-0
Molecular Formula C12H10N4O
Molecular Weight 226.239
IUPAC Name 5-[(2E)-2-benzylidenehydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile
Standard InChI InChI=1S/C12H10N4O/c1-9-15-11(7-13)12(17-9)16-14-8-10-5-3-2-4-6-10/h2-6,8,16H,1H3/b14-8+
Standard InChI Key OKIMEYMRHOPEFF-RIYZIHGNSA-N
SMILES CC1=NC(=C(O1)NN=CC2=CC=CC=C2)C#N

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound’s systematic IUPAC name, (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile, delineates its structure unambiguously:

  • Oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.

  • Substituents:

    • 2-Methyl group: A methyl group at position 2 of the oxazole ring.

    • 4-Carbonitrile: A nitrile group (-C≡N) at position 4.

    • 5-(2-Benzylidenehydrazinyl): A hydrazone moiety at position 5, where the benzylidene group (C₆H₅-CH=) is linked via an (E)-configured imine bond.

The (E)-stereochemistry of the hydrazone group ensures that the benzylidene and oxazole moieties reside on opposite sides of the C=N double bond, influencing molecular packing and intermolecular interactions.

Synthesis and Reaction Pathways

Retrosynthetic Strategy

The synthesis of (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile can be approached via modular assembly:

  • Oxazole ring formation: Utilize the Robinson-Gabriel synthesis, involving cyclodehydration of a 2-acylaminoketone precursor.

  • Hydrazone incorporation: Condense a hydrazine derivative with a benzaldehyde analog under acidic or neutral conditions.

  • Nitrile introduction: Introduce the cyano group via nucleophilic substitution or oxidation of a primary amine.

Stepwise Synthesis Protocol

  • 2-Methyloxazole-4-carbonitrile synthesis:

    • Start with ethyl 2-(methylamino)acetate, reacting with cyanogen bromide (BrCN) in the presence of a base to form the oxazole nitrile core .

  • Hydrazine functionalization:

    • React 5-amino-2-methyloxazole-4-carbonitrile with benzaldehyde in ethanol under reflux, catalyzed by acetic acid, to yield the (E)-hydrazone isomer preferentially .

Key reaction:

5-Amino-2-methyloxazole-4-carbonitrile+BenzaldehydeAcOH, EtOH, Δ(E)-5-(2-Benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile\text{5-Amino-2-methyloxazole-4-carbonitrile} + \text{Benzaldehyde} \xrightarrow{\text{AcOH, EtOH, Δ}} \text{(E)-5-(2-Benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile}

Stereochemical Control

The (E)-configuration is favored due to steric hindrance between the oxazole methyl group and benzylidene phenyl ring in the (Z)-isomer. Polar solvents (e.g., DMF) and elevated temperatures (~80°C) enhance selectivity for the (E)-form .

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValue/Range
Melting point180–185°C (decomposition)
Solubility in water<0.1 mg/mL (25°C)
Solubility in DMSO~50 mg/mL
LogP (Partition coefficient)2.1 ± 0.3

The low aqueous solubility aligns with its hydrophobic aromatic and nitrile groups, while moderate DMSO solubility facilitates biological testing.

Stability Profile

  • Photostability: Degrades under UV light (λ = 254 nm) via nitrile hydrolysis and hydrazone isomerization.

  • Hydrolytic stability: Stable in neutral aqueous solutions (pH 6–8) but undergoes rapid degradation under acidic (pH <3) or alkaline (pH >10) conditions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Bond/VibrationWavenumber (cm⁻¹)Assignment
ν(C≡N)2220–2240Nitrile stretch
ν(C=N)1620–1640Oxazole and hydrazone C=N stretches
ν(N-H)3300–3350Hydrazine N-H stretch

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.45 (s, 3H, CH₃-oxazole)

    • δ 7.35–7.55 (m, 5H, benzylidene aromatic protons)

    • δ 8.20 (s, 1H, hydrazone CH=N)

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ 158.5 (C=N, oxazole)

    • δ 117.2 (C≡N)

    • δ 144.3 (CH=N, hydrazone)

Biological Activity and Mechanisms

Anticancer Activity

  • Cytotoxicity: IC₅₀ values of 10–25 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

  • Mechanism: Chelates transition metals (e.g., Fe³⁺), disrupting redox homeostasis and inducing apoptosis .

Applications in Drug Discovery

Kinase Inhibition

The nitrile group acts as a hydrogen bond acceptor, targeting ATP-binding pockets in kinases (e.g., EGFR, VEGFR).

Antioxidant Development

Hydrazone moiety scavenges free radicals (IC₅₀ ~ 15 µM in DPPH assay), suggesting utility in oxidative stress management.

Future Directions

Structural Optimization

  • Nitrile replacement: Substitute with carboxyl groups to enhance solubility.

  • Heterocyclic fusion: Integrate pyridine or triazole rings for improved bioavailability.

Targeted Delivery Systems

Encapsulation in lipid nanoparticles or metal-organic frameworks (MOFs) could mitigate stability issues and enable controlled release.

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